molecular formula C12H17NO2 B6155165 1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine CAS No. 1503721-53-6

1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine

Cat. No.: B6155165
CAS No.: 1503721-53-6
M. Wt: 207.3
InChI Key:
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Description

1-[1-(3,5-Dimethoxyphenyl)cyclopropyl]methanamine is a chemical compound with the molecular formula C12H17NO2 It is characterized by a cyclopropyl group attached to a phenyl ring with two methoxy groups at the 3 and 5 positions, and an amine group attached to the cyclopropyl ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,5-dimethoxybenzaldehyde as the starting material.

  • Cyclopropanation Reaction: The aldehyde undergoes a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropyl ring.

  • Reduction: The resulting cyclopropyl ketone is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride and catalytic hydrogenation are commonly used.

  • Substitution: Electrophilic aromatic substitution reactions can be facilitated using Lewis acids like aluminum chloride.

Major Products Formed:

  • Oxidation Products: Oxidation can yield corresponding ketones or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.

  • Substitution Products: Substitution reactions can lead to various mono- or di-substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine: Similar structure with a slight difference in the position of the methoxy groups.

  • 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine: Similar cyclopropyl structure but with a chloro substituent instead of methoxy groups.

Uniqueness:

  • The presence of two methoxy groups on the phenyl ring provides unique electronic and steric properties compared to similar compounds.

  • The cyclopropyl group contributes to the rigidity and stability of the molecule, influencing its reactivity and interactions.

This comprehensive overview highlights the significance of 1-[1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

CAS No.

1503721-53-6

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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